L-Pyroglutamyl-L-alanine

Overview

Description

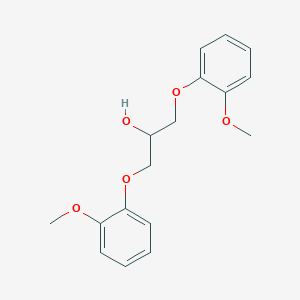

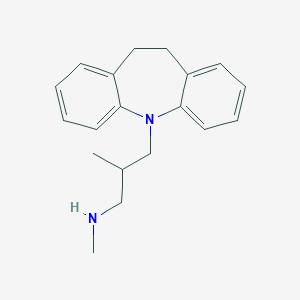

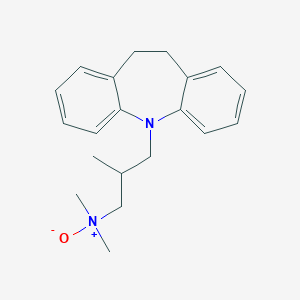

L-Pyroglutamyl-L-alanine is a biochemical compound with the molecular weight of 200.19 . It is a substrate for Pyroglutamyl Peptidase . The IUPAC name for this compound is (2S)-2-({[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}amino)propanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O4 . The InChI code is 1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1 . The compound appears as a white powder .Physical and Chemical Properties Analysis

This compound is a white powder . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications

Metabolic Functions in Corynebacterium glutamicum : A study by Marienhagen and Eggeling (2008) discussed the metabolic function of aminotransferases in Corynebacterium glutamicum, relevant for understanding the role of similar enzymes in the metabolism of amino acids like L-Pyroglutamyl-L-alanine (Marienhagen & Eggeling, 2008).

Fermentative Production of Dipeptides : Tabata and Hashimoto (2007) described the fermentative production of dipeptides like L-alanyl-L-glutamine using Escherichia coli, which is related to the synthesis methods that could be applied to this compound (Tabata & Hashimoto, 2007).

Hepatoprotective Properties in Wheat Gluten Hydrolysate : A study by Sato et al. (2013) identified a hepatoprotective peptide, pyroglutamyl leucine, in wheat gluten hydrolysate, which provides insights into the potential medical applications of pyroglutamyl peptides like this compound (Sato et al., 2013).

Conversion of Alanine into Glutamine : Research by Forissier and Baverel (1981) explored the metabolism of L-alanine in guinea-pig kidney-cortex tubules, which can offer insights into the metabolism and possible roles of similar compounds like this compound (Forissier & Baverel, 1981).

Enhancing L-Leucine Production : A study by Wang et al. (2020) on enhancing L-leucine production in Corynebacterium glutamicum could provide insights into the production and role of related amino acids like this compound (Wang et al., 2020).

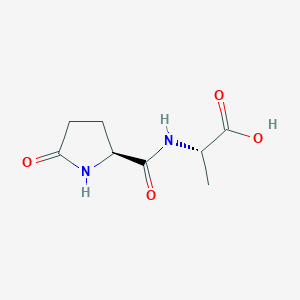

Crystal Structure Analysis : Ramasubbu and Parthasarathy (2009) analyzed the crystal structure of the dipeptide pyroglutamyl-alanine, which directly relates to the structural aspects of this compound (Ramasubbu & Parthasarathy, 2009).

Modulation of Memory and Behavior : Vysotskii et al. (1998) investigated the effect of L-pyroglutamyl-D-alanine amide on memory and behavior in rats, which suggests potential neurological applications for related compounds like this compound (Vysotskii et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

PYR-ALA-OH, also known as L-Pyroglutamyl-L-alanine, is a dipeptide that has been found to be a substrate for the enzyme pyroglutamyl peptidase I . This enzyme is involved in the hydrolysis of pyroglutamyl peptides and proteins, which play crucial roles in various biological processes .

Mode of Action

The enzyme L-pyrrolidonyl arylamidase hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate to produce a β-naphthylamine This reaction is crucial in the metabolism of certain proteins and peptides

Biochemical Pathways

PYR-ALA-OH is involved in the pyruvate metabolic pathway . Pyruvate, a key intermediate in several metabolic pathways, is a product of glycolysis and can be converted to carbohydrates via gluconeogenesis, to fatty acids or energy through acetyl-CoA, to the amino acid alanine and to ethanol . The ratio of Pyr/Ala has been taken as an indicator of metabolic flux of Pyr to Ala synthesis or to Krebs cycle .

Pharmacokinetics

It’s known that peptides like pyr-ala-oh can be absorbed in the digestive tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The action of PYR-ALA-OH, through its interaction with pyroglutamyl peptidase I, could potentially influence various biological processes. For instance, it’s known that the hormone thymulin, which has a peptide sequence that includes Pyr-Ala, is involved in T-cell differentiation and enhancement of T and NK cell actions .

Action Environment

The action of PYR-ALA-OH can be influenced by various environmental factors. For example, the pH and temperature can affect enzyme activity and stability, potentially influencing the compound’s action, efficacy, and stability . Furthermore, the presence of other molecules can also impact the compound’s action. For instance, thymulin, which contains a Pyr-Ala sequence, requires zinc for biological activity .

Biochemical Analysis

Biochemical Properties

L-Pyrrolidonecarboxyl-L-Alanine plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. It interacts with enzymes such as pyroglutamyl peptidase, which hydrolyzes the pyroglutamyl residue from the N-terminus of peptides . This interaction is crucial for the regulation of peptide activity and stability. Additionally, L-Pyrrolidonecarboxyl-L-Alanine may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

L-Pyrrolidonecarboxyl-L-Alanine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can impact the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These changes can have downstream effects on cell growth, differentiation, and overall cellular health.

Molecular Mechanism

The molecular mechanism of L-Pyrrolidonecarboxyl-L-Alanine involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with pyroglutamyl peptidase leads to the hydrolysis of the pyroglutamyl residue, which can modulate the activity of the target peptide . Additionally, L-Pyrrolidonecarboxyl-L-Alanine may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Pyrrolidonecarboxyl-L-Alanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that L-Pyrrolidonecarboxyl-L-Alanine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to L-Pyrrolidonecarboxyl-L-Alanine can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of L-Pyrrolidonecarboxyl-L-Alanine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed. For instance, high doses of L-Pyrrolidonecarboxyl-L-Alanine may lead to oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

L-Pyrrolidonecarboxyl-L-Alanine is involved in several metabolic pathways. It interacts with enzymes such as pyroglutamyl peptidase, which plays a role in the hydrolysis of pyroglutamyl residues from peptides . This interaction can affect the overall metabolic flux and levels of metabolites within the cell. Additionally, L-Pyrrolidonecarboxyl-L-Alanine may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

The transport and distribution of L-Pyrrolidonecarboxyl-L-Alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of L-Pyrrolidonecarboxyl-L-Alanine can influence its activity and function, as well as its overall bioavailability within the organism.

Subcellular Localization

L-Pyrrolidonecarboxyl-L-Alanine is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles or regions within the cell . This subcellular localization is crucial for its activity and function, as it ensures that L-Pyrrolidonecarboxyl-L-Alanine interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVJUARZXCJJP-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175548 | |

| Record name | L-Pyroglutamyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-08-6 | |

| Record name | L-Pyroglutamyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pyroglutamyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential cognitive benefits of L-Pyroglutamyl-L-alanine, and how does its structure relate to these effects?

A1: this compound, a structural analog of the nootropic drug piracetam, has demonstrated potential in improving cognitive function. [] Research suggests it may enhance memory formation, specifically in tasks like passive avoidance tests in rats. [] This effect is thought to be independent of psychomotor stimulation, indicating a specific cognitive action. [] While the exact mechanism is unclear, studies show this compound increases the amplitude of transcallosal responses in brain regions associated with learning and memory, suggesting a potential mechanism for its observed effects. []

Q2: How stable is this compound in biological environments?

A2: this compound exhibits promising stability in the presence of enzymes found in serum and enterocytes, as revealed by MR-spectrometry analysis. [] This suggests the dipeptide might resist rapid degradation in the body, potentially contributing to its bioavailability and duration of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)